molecular formula C18H22N2OS B2701996 N-((4-cyclohexylthiazol-2-yl)methyl)-2-methylbenzamide CAS No. 2034541-16-5

N-((4-cyclohexylthiazol-2-yl)methyl)-2-methylbenzamide

Cat. No. B2701996
CAS RN: 2034541-16-5
M. Wt: 314.45
InChI Key: DSLMDDBOQCAKQZ-UHFFFAOYSA-N
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Description

N-((4-cyclohexylthiazol-2-yl)methyl)-2-methylbenzamide, also known as CPTH2, is a chemical compound that has gained significant attention due to its potential use in scientific research. CPTH2 is a small molecule inhibitor that has been shown to selectively inhibit the histone acetyltransferase, p300/CBP-associated factor (PCAF). This inhibition has been shown to have a variety of effects on cellular processes, making CPTH2 a valuable tool for studying these processes.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives exhibit notable antimicrobial properties. For instance, sulfazole, a compound containing a thiazole moiety, has demonstrated antimicrobial effects. Researchers have also explored the potential of thiazole-based compounds in combating bacterial and fungal infections .

Antiretroviral Potential

Thiazoles contribute to antiretroviral therapy. Ritonavir, an HIV protease inhibitor, contains a thiazole ring. Its mechanism involves inhibiting viral protease, thus suppressing viral replication .

Antifungal Properties

Abafungin, a thiazole derivative, exhibits antifungal activity. Researchers have investigated its effectiveness against various fungal pathogens .

Anticancer Applications

Tiazofurin, another thiazole-containing compound, shows promise as an anticancer agent. It interferes with nucleotide metabolism and has been studied for its potential in cancer treatment .

Anti-Inflammatory Effects

Thiazoles have anti-inflammatory properties. Meloxicam, a nonsteroidal anti-inflammatory drug (NSAID), contains a thiazole ring and is used to manage pain and inflammation .

Antioxidant Activity

Certain thiazole derivatives exhibit potent antioxidant effects. These compounds scavenge free radicals and protect cells from oxidative damage. Researchers have synthesized and screened various thiazole-based molecules for their antioxidant properties .

Mechanism of Action

Target of Action

The primary targets of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-methylbenzamide Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . These compounds act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The specific interaction of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-methylbenzamide Thiazole derivatives have been reported to have various biological effects, which could be attributed to their interaction with different targets .

Biochemical Pathways

The exact biochemical pathways affected by N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-methylbenzamide Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-methylbenzamide Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

The specific molecular and cellular effects of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-methylbenzamide Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-methylbenzamide The solubility properties of thiazole derivatives could potentially be influenced by environmental factors .

properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-13-7-5-6-10-15(13)18(21)19-11-17-20-16(12-22-17)14-8-3-2-4-9-14/h5-7,10,12,14H,2-4,8-9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLMDDBOQCAKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=NC(=CS2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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